molecular formula C16H16N2O5S B3302943 N-(furan-2-ylmethyl)-3-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide CAS No. 919629-37-1

N-(furan-2-ylmethyl)-3-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide

Cat. No. B3302943
CAS RN: 919629-37-1
M. Wt: 348.4 g/mol
InChI Key: OMWYUHUPZLFLED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(furan-2-ylmethyl)-3-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-3-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide is not fully understood. However, it has been proposed that it may act by inhibiting the activity of enzymes involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits anti-inflammatory and anti-cancer effects in vitro. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of N-(furan-2-ylmethyl)-3-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide is its potential use as a fluorescent probe for the detection of metal ions. It is also relatively easy to synthesize. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in experiments.

Future Directions

There are several future directions for the study of N-(furan-2-ylmethyl)-3-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide. One direction is to further investigate its anti-inflammatory and anti-cancer properties in vivo. Another direction is to explore its potential use as a fluorescent probe for the detection of metal ions in biological samples. Additionally, further studies are needed to fully understand its mechanism of action and optimize its use in experiments.

Scientific Research Applications

N-(furan-2-ylmethyl)-3-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide has potential applications in various scientific fields. It has been studied for its anti-inflammatory and anti-cancer properties. It has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

N-(furan-2-ylmethyl)-3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5S/c1-11-10-24(21,22)18(16(11)20)13-5-2-4-12(8-13)15(19)17-9-14-6-3-7-23-14/h2-8,11H,9-10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMWYUHUPZLFLED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CS(=O)(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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